N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By binding to the receptor, N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide blocks the activation of downstream signaling pathways that are involved in the regulation of neuronal excitability, synaptic transmission, and plasticity.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA, in different brain regions. It has also been shown to affect the expression and function of ion channels and transporters, as well as the activity of intracellular signaling molecules. These effects can lead to changes in neuronal activity and synaptic plasticity, which may underlie the therapeutic effects of N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide has several advantages as a research tool, including its high potency and selectivity for mGluR5, its ability to cross the blood-brain barrier, and its well-characterized pharmacological profile. However, there are also some limitations to its use, such as its potential off-target effects, its short half-life, and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the research on N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide and mGluR5. One area of interest is the development of more selective and potent mGluR5 antagonists that can overcome the limitations of N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide. Another area of interest is the investigation of the role of mGluR5 in other neurological and psychiatric disorders, such as Alzheimer's disease, Huntington's disease, and autism spectrum disorders. Additionally, the development of novel therapeutic strategies that target mGluR5 signaling pathways may have important clinical implications for the treatment of these disorders.
Synthesemethoden
N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide is synthesized through a multi-step process that involves the reaction of 4-methoxyphenethylamine with 2-bromoacetyl chloride to form the intermediate compound, which is then reacted with piperidine to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide has been widely used as a research tool to study the role of mGluR5 in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning and memory, anxiety, depression, addiction, and pain perception. N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide has also been investigated as a potential therapeutic agent for the treatment of Fragile X syndrome, Parkinson's disease, schizophrenia, and other disorders.
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-20-14-4-2-13(3-5-14)6-11-18-16(19)12-21-15-7-9-17-10-8-15/h2-5,15,17H,6-12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOVVNUZVZSAFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)COC2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.